molecular formula C13H11ClN2O2 B6211417 4-chloro-6-cyclobutyl-3-nitroquinoline CAS No. 2138149-32-1

4-chloro-6-cyclobutyl-3-nitroquinoline

Cat. No. B6211417
CAS RN: 2138149-32-1
M. Wt: 262.7
InChI Key:
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Description

“4-chloro-6-cyclobutyl-3-nitroquinoline” is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 . It’s a derivative of quinoline, a class of compounds that have been relatively less studied but are used as medicines .


Synthesis Analysis

The synthesis of quinoline derivatives, including “4-chloro-6-cyclobutyl-3-nitroquinoline”, involves various reactions such as addition, substitution, and rearrangement . The Bartoli synthesis reaction, which involves a [3, 3]-sigmatropic rearrangement, is a key step in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “4-chloro-6-cyclobutyl-3-nitroquinoline” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This core is substituted at the 4th position by a chlorine atom, at the 6th position by a cyclobutyl group, and at the 3rd position by a nitro group .

Future Directions

The future directions for research on “4-chloro-6-cyclobutyl-3-nitroquinoline” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Quinoline derivatives are of interest in various fields, including medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-cyclobutyl-3-nitroquinoline involves the introduction of a chloro group, a cyclobutyl group, and a nitro group onto a quinoline ring.", "Starting Materials": [ "2-chloro-3-nitroaniline", "cyclobutene", "sodium hydride", "1,4-dibromobutane", "palladium catalyst", "potassium carbonate", "acetic acid", "sodium nitrite", "hydrochloric acid" ], "Reaction": [ "Step 1: Nitration of 2-chloro-3-nitroaniline with sodium nitrite and hydrochloric acid to form 4-chloro-2-nitroaniline", "Step 2: Alkylation of cyclobutene with 1,4-dibromobutane using sodium hydride as a base to form cyclobutylbutane", "Step 3: Bromination of cyclobutylbutane with bromine to form 1,4-dibromocyclobutane", "Step 4: Palladium-catalyzed coupling of 4-chloro-2-nitroaniline and 1,4-dibromocyclobutane to form 4-chloro-6-cyclobutyl-2-nitroquinoline", "Step 5: Reduction of the nitro group in 4-chloro-6-cyclobutyl-2-nitroquinoline using palladium catalyst and hydrogen gas to form 4-chloro-6-cyclobutyl-3-nitroquinoline" ] }

CAS RN

2138149-32-1

Product Name

4-chloro-6-cyclobutyl-3-nitroquinoline

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.7

Purity

95

Origin of Product

United States

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